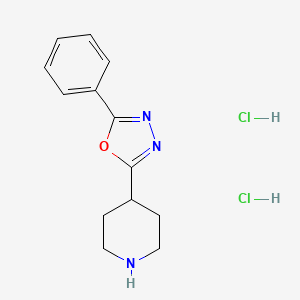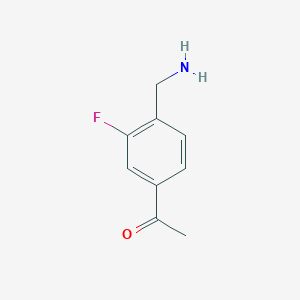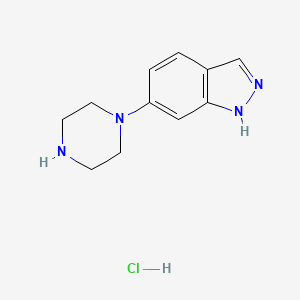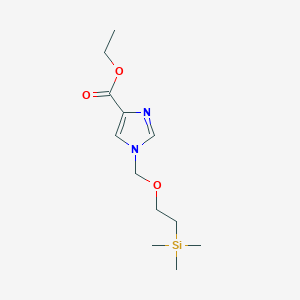![molecular formula C16H20F3NO3 B13667754 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H20F3NO3 and a molecular weight of 331.33 g/mol . This compound features a pyrrolidine ring substituted with a trifluoromethoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the trifluoromethoxyphenyl group is coupled with a halogenated pyrrolidine.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine undergoes several types of chemical reactions:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotection and palladium catalysts for coupling reactions . Major products formed from these reactions include various substituted pyrrolidines and deprotected amines.
Scientific Research Applications
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives:
1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine: Similar in structure but with the trifluoromethoxy group at a different position, leading to different chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have different functional groups and exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological properties.
Properties
Molecular Formula |
C16H20F3NO3 |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-8-7-12(10-20)11-5-4-6-13(9-11)22-16(17,18)19/h4-6,9,12H,7-8,10H2,1-3H3 |
InChI Key |
IYALYAVWKQIGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)


![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)
![8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)




![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)

![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
